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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzaldehyde

CAS No.: 5551-12-2; 908334-04-3

Cat. No.: B2589967

Get Quote

Executive Summary
4-Bromo-2-nitrobenzaldehyde (4-B-2-NB) is a critical pharmacophore intermediate, widely

employed in the synthesis of quinazoline-based EGFR inhibitors and indole-based alkaloids. Its

structural integrity is defined by the precise 1,2,4-substitution pattern on the benzene ring.

In synthetic workflows—particularly those involving the oxidation of nitrotoluenes or the nitration

of bromobenzaldehydes—regioisomers such as 5-Bromo-2-nitrobenzaldehyde and 4-Bromo-3-

nitrobenzaldehyde frequently emerge as impurities. These isomers possess identical molecular

weights (MW: 230.02 g/mol ) and similar solubility profiles, rendering standard chromatographic

retention times insufficient for definitive identification.

This guide provides a rigorous spectroscopic framework to distinguish 4-B-2-NB from its

isomers, focusing on

H NMR coupling constants (

-values) as the primary validation tool, supported by IR and UV-Vis data.
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Structural & Electronic Context[1][2][3]
Understanding the electronic environment is prerequisite to interpreting the spectra. The

benzene ring is subject to three distinct vectors:

Aldehyde (-CHO): Strong electron-withdrawing group (EWG), meta-directing. Deshields

ortho protons (H6).

Nitro (-NO

): Strong EWG, meta-directing. Deshields ortho protons (H3).

Bromine (-Br): Weakly deactivating, ortho/para-directing (inductive withdrawal, resonance

donation).

Isomer Landscape
The comparison focuses on the target and its two most common synthetic isomers:

Compound Structure Description Key Synthetic Origin

4-Bromo-2-nitrobenzaldehyde

(Target)

Br at C4, NO

at C2

Oxidation of 4-bromo-2-

nitrotoluene

5-Bromo-2-nitrobenzaldehyde

(Isomer A)

Br at C5, NO

at C2

Nitration of 3-

bromobenzaldehyde (minor)

4-Bromo-3-nitrobenzaldehyde

(Isomer B)

Br at C4, NO

at C3

Nitration of 4-

bromobenzaldehyde (side

product)

Spectroscopic Deep Dive
A. Proton NMR ( H NMR) – The Gold Standard
NMR provides the only self-validating method for structural assignment through spin-spin

coupling analysis.
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Target: 4-Bromo-2-nitrobenzaldehyde[1][2]
H3 (C3-H): Located between -NO

and -Br. It has no ortho neighbors. It couples only with H5 (meta).

Signal: Doublet (

) or broad singlet.

Coupling:

Hz.

H5 (C5-H): Located between -Br and H6. It couples with H6 (ortho) and H3 (meta).

Signal: Doublet of Doublets (

).

Coupling:

Hz,

Hz.[3]

H6 (C6-H): Ortho to the aldehyde. Couples with H5.

Signal: Doublet (

).[4]

Coupling:

Hz.
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Proton Position
4-Bromo-2-nitro

(Target)
5-Bromo-2-nitro

(Isomer A)
4-Bromo-3-nitro

(Isomer B)

Splitting Pattern d, dd, d d, dd, d s, d, d

Key Feature
H3 is isolated (small

). H6 is a doublet.[5]

H6 is isolated (small

). H3/H4 are ortho

coupled.

H2 is isolated

(Singlet). H5/H6 are

ortho coupled.

Coupling Logic
H5-H6 (Ortho), H3-H5

(Meta)

H3-H4 (Ortho), H4-H6

(Meta)
H5-H6 (Ortho)

Aldehyde (-CHO) ~10.2 ppm (s) ~10.2 ppm (s) ~10.3 ppm (s)

Critical Diagnostic: To confirm the target, look for the Doublet of Doublets (dd) pattern on the

proton meta to the aldehyde (H5), and a fine doublet/singlet for the proton between the Nitro

and Bromo groups (H3).

B. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR confirms functional group integrity.

Carbonyl (

): 1680–1705 cm

. The conjugation with the aromatic ring lowers the frequency compared to aliphatic
aldehydes.

Nitro (

):

Asymmetric stretch: ~1530–1545 cm
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.

Symmetric stretch: ~1340–1360 cm

.

Differentiation Note: Isomer B (3-nitro) often shows a slightly higher carbonyl frequency due

to reduced steric strain on the aldehyde compared to the 2-nitro isomers (Target & Isomer A),

where the nitro group twists the carbonyl out of planarity.

Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for identifying the correct isomer

and understanding their synthetic origins.

Diagram 1: Isomer Discrimination Decision Tree

Crude Product Analysis
(1H NMR in DMSO-d6)

Identify Aromatic Region
(7.5 - 8.5 ppm)

Is there a distinct Singlet (s)
separate from CHO?

Identify: 4-Bromo-3-nitrobenzaldehyde
(H2 is isolated between CHO/NO2)

Yes

Analyze Splitting of
Most Shielded Proton

No (All doublets/multiplets)

Identify: 4-Bromo-2-nitrobenzaldehyde
(H5 is dd: J~8.5, J~2.0)

H_isolated is deshielded (H3)
H_ortho_to_CHO is doublet (H6)

Identify: 5-Bromo-2-nitrobenzaldehyde
(H4 is dd: J~8.5, J~2.0)

H_isolated is ortho to CHO (H6)
H_ortho_to_CHO is singlet/meta-d
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Click to download full resolution via product page

Caption: Step-by-step NMR logic to distinguish the target compound from its regiosomers

based on proton splitting patterns.

Diagram 2: Synthetic Origin of Impurities

Starting Material:
4-Bromotoluene

Nitration
(HNO3/H2SO4)

Major Intermediate:
4-Bromo-2-nitrotolueneOrtho to Methyl (Major)

Minor Intermediate:
4-Bromo-3-nitrotoluene

Ortho to Bromo (Minor)
Oxidation

(CrO3 / Ac2O)

TARGET:
4-Bromo-2-nitrobenzaldehyde

IMPURITY:
4-Bromo-3-nitrobenzaldehyde

Click to download full resolution via product page

Caption: Pathway illustrating how 4-bromo-3-nitrobenzaldehyde arises as a process impurity

during the standard synthesis route.

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure resolution of fine meta-coupling (

Hz).

Solvent Selection: Use DMSO-d

(Dimethyl sulfoxide-d6) rather than CDCl

. DMSO typically provides better separation of aromatic signals and prevents peak overlap
with the residual solvent peak (CHCl

at 7.26 ppm often obscures aromatic protons).

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can

cause line broadening, obscuring the dd splitting.

Acquisition: Run at minimum 400 MHz. Set number of scans (NS) to
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to resolve the small satellites of the aldehyde proton if checking for long-range coupling.

Protocol B: Purification (If Isomers are Detected)
Since isomers have similar boiling points, recrystallization is preferred over distillation.

Solvent System: Ethanol/Water (9:1) or Glacial Acetic Acid.[6]

Procedure:

Dissolve crude solid in boiling ethanol.

Add water dropwise until turbidity just appears.

Cool slowly to room temperature, then to 4°C.

4-Bromo-2-nitrobenzaldehyde typically crystallizes as pale yellow needles (MP: ~98-

100°C, though literature varies, spectroscopic purity is prioritized).

Validation: Re-run Protocol A on the dried crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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